molecular formula C7H7BN2O2 B1506121 Imidazo[1,2-A]pyridin-3-ylboronic acid CAS No. 1238337-02-4

Imidazo[1,2-A]pyridin-3-ylboronic acid

Cat. No.: B1506121
CAS No.: 1238337-02-4
M. Wt: 161.96 g/mol
InChI Key: PXFBSAPVQIYGFM-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridin-3-ylboronic acid is a boronic acid-functionalized derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological versatility. The imidazo[1,2-a]pyridine core is present in multiple FDA-approved drugs, including zolpidem (insomnia) and alpidem (anxiolytic) . The boronic acid group at the C-3 position enhances its utility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in drug discovery . This compound’s unique electronic and steric profile makes it a valuable intermediate for developing kinase inhibitors, antimicrobial agents, and other therapeutic candidates .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFBSAPVQIYGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C2N1C=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717001
Record name Imidazo[1,2-a]pyridin-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238337-02-4
Record name Imidazo[1,2-a]pyridin-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Imidazo[1,2-A]pyridin-3-ylboronic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

Imidazo[1,2-A]pyridine derivatives are characterized by a fused bicyclic structure containing nitrogen atoms, which contribute to their unique chemical reactivity and biological activity. The boronic acid functional group enhances their interaction with biological targets, making them valuable in drug design.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity : Several studies have demonstrated the anticancer potential of imidazo[1,2-A]pyridine derivatives. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines, including those resistant to conventional therapies. A notable example is the compound 5o , which exhibited potent anti-proliferative effects on FLT3-ITD driven acute myeloid leukemia (AML) cell lines, indicating its potential as a lead compound in cancer therapy .
  • Antimicrobial Properties : Imidazo[1,2-A]pyridine derivatives have also been investigated for their antimicrobial activities. They have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM . Additionally, some derivatives have displayed moderate antibacterial activity against E. coli .
  • Anti-inflammatory Effects : Research indicates that imidazo[1,2-A]pyridine compounds possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-A]pyridine derivatives is crucial for optimizing their biological activity:

CompoundSubstitutionActivityReference
5oThiopheneAntiproliferative against AML cells
14AmidinoModerate antibacterial (MIC 32 μM)
I-11KRAS G12C inhibitorPotent anticancer activity

The presence of specific substituents on the imidazo[1,2-A]pyridine ring significantly influences the biological activity of the compounds. For example, the introduction of electron-withdrawing groups can enhance anticancer activity by improving binding affinity to target proteins.

Case Studies

  • FLT3 Inhibitors : The study of imidazo[1,2-A]pyridine-thiophene derivatives revealed that certain compounds could effectively inhibit FLT3 mutations associated with acute myeloid leukemia. Compound 5o was particularly noted for its ability to induce apoptosis in cancer cells while sparing normal cells .
  • Tuberculosis Treatment : High-throughput screening identified several imidazo[1,2-A]pyridine derivatives as potent inhibitors against Mycobacterium tuberculosis. These compounds not only exhibited low MIC values but also targeted specific bacterial pathways .
  • Antimicrobial Activity : A recent study highlighted the synthesis of new derivatives that showed promising antifungal and anticandidosic activities, further expanding the therapeutic potential of this scaffold .

Scientific Research Applications

Synthesis and Chemical Properties

Imidazo[1,2-A]pyridin-3-ylboronic acid (CAS No. 1238337-02-4) is characterized by its boronic acid functional group, which enhances its reactivity in various chemical transformations. The compound has been synthesized using several methods, including:

  • Three-component reactions : A notable method involves the aza-Friedel–Crafts reaction, which allows for the efficient synthesis of C3-alkylated derivatives of imidazo[1,2-a]pyridines. This method is advantageous due to its simplicity and high yield of products .
  • Multicomponent reactions : These reactions have been utilized to create diverse imidazo[1,2-a]pyridine frameworks with varying substituents that can influence biological activity .

Biological Activities

This compound has demonstrated a variety of biological activities, making it a valuable compound in drug discovery.

Anticancer Activity

Several studies have reported that derivatives of imidazo[1,2-a]pyridine exhibit potent anticancer properties:

  • FLT3 Inhibition : A series of imidazo[1,2-a]pyridine-thiophene derivatives were identified as effective inhibitors of FLT3 mutations associated with acute myeloid leukemia (AML). These compounds showed significant anti-proliferative effects against AML cell lines .
  • Cytotoxicity Assays : In one study, 6-substituted imidazo[1,2-a]pyridine analogs were screened for cytotoxic effects on human cervical carcinoma HeLa cells. The results indicated that several compounds had IC50 values below 150 μM, highlighting their potential as anticancer agents .
CompoundIC50 (μM)Target
5o<150FLT3
1a386HeLa
1d>735HeLa

Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties:

  • Mycobacterium tuberculosis : High-throughput screening identified several imidazo[1,2-a]pyridine compounds as potent inhibitors against Mycobacterium tuberculosis and Mycobacterium bovis. These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Their Pharmacological Profiles
Physicochemical Properties

Table 3: Experimental Properties of Selected Derivatives

Compound (CAS No.) pKa (Predicted) Density (g/cm³) Solubility Profile Reference
Imidazo[1,2-a]pyridin-3-ylboronic acid (N/A) 5.10 ± 0.50 1.10 ± 0.1 Polar aprotic solvents
6-Methoxy-2-phenylimidazo[1,2-a]pyridine (869583-88-0) 5.10 ± 0.50 1.10 ± 0.1 Low aqueous solubility
3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid (N/A) N/A N/A DMSO, DMF
  • The boronic acid derivative shares similar pKa and density profiles with 6-methoxy-2-phenyl analogues, suggesting comparable bioavailability challenges .
  • Brominated acrylate derivatives (e.g., PI-22273) exhibit improved solubility in polar solvents, advantageous for formulation .
Pharmacokinetic and Mechanistic Differences
  • Boronic Acid Derivatives : Primarily act as covalent inhibitors (e.g., targeting proteasomes or kinases) due to boronic acid’s electrophilicity .
  • Antimicrobial Analogues: 3-Amino-2-aryl derivatives disrupt microbial cell membranes or enzyme function, a non-covalent mechanism .
  • Antiulcer Agents : 6-Methoxy derivatives inhibit gastric H+/K+-ATPase, leveraging steric effects absent in boronic acid structures .

Preparation Methods

Palladium-Catalyzed Borylation of 2-Amino-5-Halopyridine

  • Starting material: 2-amino-5-bromopyridine or other halogenated derivatives (X = Br, I, Cl, or OTf).
  • Reagents: Pinacol diboron (B2Pin2), anhydrous potassium acetate as base.
  • Catalyst: Palladium complex such as Pd(dppf)Cl2.
  • Solvent: 1,4-dioxane or similar organic solvents.
  • Conditions: Reaction performed under nitrogen atmosphere at 70–100 °C for 5–20 hours.

Procedure:

  • Dissolve 1.0 equivalent of 2-amino-5-X-pyridine in an organic solvent (0.3–0.6 M concentration).
  • Add 1.1–1.5 equivalents of pinacol diboron and 2.0–3.0 equivalents of anhydrous potassium acetate.
  • Introduce 0.01–0.1 equivalents of palladium catalyst under nitrogen.
  • Heat and stir at 80 °C for ~16 hours.
  • After completion (monitored by TLC), cool and filter the reaction mixture.
  • Wash the filter cake with dichloromethane, concentrate filtrate.
  • Decolorize with activated carbon in methanol overnight.
  • Concentrate and precipitate with petroleum ether/methyl tert-butyl ether.
  • Filter and dry to obtain 2-aminopyridine-5-boronic acid pinacol ester with yields up to 90–99%.

Cyclization to Form this compound Pinacol Ester

Procedure:

  • Dissolve the 2-aminopyridine-5-boronic acid pinacol ester in ethanol.
  • Add 1.2–1.5 equivalents of chloroacetaldehyde dropwise at room temperature.
  • Heat under reflux for 4–6 hours.
  • After reaction completion, adjust pH to 7.5–8.5 using saturated sodium bicarbonate.
  • Add ethyl acetate and stir for 3–5 hours to precipitate the product.
  • Filter and wash the solid with ethyl acetate.
  • Dry to yield this compound pinacol ester with yields around 60–70%.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Borylation of 2-amino-5-bromopyridine Pinacol diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 80 °C, 16 h 90–99 High purity after decoloration and recrystallization
Cyclization with chloroacetaldehyde Chloroacetaldehyde (40% aq.), EtOH, reflux 4–6 h, pH adjusted to 7.5–8.5 60–70 Precipitation in ethyl acetate facilitates purification

Mechanistic Insights and Optimization

  • The borylation step is a palladium-catalyzed Miyaura borylation, where the halogen on the pyridine ring is replaced by the boronic ester group.
  • Potassium acetate acts as a base to facilitate transmetalation.
  • Nitrogen atmosphere prevents catalyst deactivation.
  • The cyclization involves nucleophilic attack of the amino group on the aldehyde, followed by ring closure to form the imidazo ring.
  • pH control during workup is critical to precipitate the boronic acid derivative efficiently.
  • Decolorization with activated carbon improves product purity.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Product Yield (%)
1 Borylation of halogenated aminopyridine 2-amino-5-bromopyridine, B2Pin2, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 80 °C, N2 2-aminopyridine-5-boronic acid pinacol ester 90–99
2 Cyclization with chloroacetaldehyde Chloroacetaldehyde (40% aq.), EtOH, reflux 4–6 h, pH 7.5–8.5 This compound pinacol ester 60–70

Q & A

Q. What are the conventional synthetic routes for Imidazo[1,2-a]pyridin-3-ylboronic acid derivatives?

The synthesis typically involves cyclization reactions using 2-aminopyridine derivatives as key precursors. For example, the imidazo[1,2-a]pyridine core is formed via condensation of 2-aminopyridine with α-bromo ketones or aldehydes under basic conditions . Boronic acid functionalization at the 3-position is achieved through Suzuki-Miyaura cross-coupling or directed ortho-metalation strategies. Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction (GBBR), have also been employed to introduce diversity, leveraging isocyanoacetamides and aldehydes to form substituted derivatives .

Q. How are this compound derivatives characterized for structural validation?

Characterization relies on a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm regiochemistry and boronic acid incorporation.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight verification.
  • X-ray crystallography for unambiguous structural elucidation, particularly when stereochemical ambiguity exists .
  • IR spectroscopy to track functional groups, such as B-O vibrations (~1350 cm⁻¹) .

Q. What are the common functionalization strategies at the C-3 position of the imidazo[1,2-a]pyridine scaffold?

Friedel-Crafts acylation at C-3 is a key method, optimized using Lewis acids (e.g., AlCl₃) and acylating agents. For instance, acetylation studies demonstrate that reaction conditions (solvent, catalyst loading, temperature) significantly influence yield and selectivity (Table 1, ). Boronic acid derivatives can further undergo Suzuki coupling with aryl halides to install diverse substituents, enabling access to libraries for biological screening .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable conditions. For example, the ICReDD framework integrates reaction path searches with experimental validation, reducing trial-and-error in catalyst selection (e.g., Pd-based systems for Suzuki coupling) . Machine learning models trained on reaction databases (e.g., PubChem) can propose optimal solvent-catalyst pairs, as demonstrated in multicomponent GBBR syntheses .

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Discrepancies in antimicrobial or anticancer efficacy often arise from structural variations (e.g., substituent electronegativity, steric effects). Systematic structure-activity relationship (SAR) studies are critical:

  • Compare derivatives with incremental modifications (e.g., halogenation at C-6 vs. C-8) .
  • Use in vitro assays (e.g., MIC for antimicrobial activity) under standardized conditions to minimize variability .
  • Molecular docking can rationalize activity differences by analyzing target binding (e.g., bacterial dihydrofolate reductase vs. fungal CYP51) .

Q. How can reaction byproducts be minimized during boronic acid functionalization?

Key strategies include:

  • Protecting group chemistry : Temporary protection of the boronic acid group (e.g., as a boronic ester) prevents undesired cross-coupling during scaffold modification .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., Grignard additions) .
  • DoE (Design of Experiments) : Factorial designs optimize variables (temperature, catalyst ratio) to maximize yield. For example, a 2³ factorial design resolved competing pathways in C-3 acylation .

Q. What methodologies enable the study of this compound’s role in catalytic cycles?

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps in Suzuki-Miyaura coupling .
  • In situ NMR/MS monitoring : Track intermediate species (e.g., Pd-B(OH)₂ complexes) during cross-coupling .
  • Electrochemical analysis : Cyclic voltammetry reveals redox behavior of boronic acid derivatives, informing catalyst design for oxidative coupling .

Data-Driven Insights

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -CF₃ at C-6) show enhanced activity against Candida albicans (MIC = 2 µg/mL) compared to electron-donating groups (MIC = 16 µg/mL) .
  • Synthetic Yields : GBBR reactions using NH₄Cl as an additive achieve 72% yield vs. 46% without additives (Table 1, ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-A]pyridin-3-ylboronic acid
Reactant of Route 2
Imidazo[1,2-A]pyridin-3-ylboronic acid

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